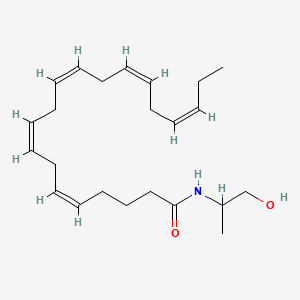

Eicosapentaenoyl 1-Propanol-2-amide

Descripción

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h4-5,7-8,10-11,13-14,16-17,22,25H,3,6,9,12,15,18-21H2,1-2H3,(H,24,26)/b5-4-,8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYVLIGJHWVUFH-JEBPEJKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Eicosapentaenoyl 1-Propanol-2-amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and potential mechanisms of action of Eicosapentaenoyl 1-Propanol-2-amide. This compound, a derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated significant anti-proliferative properties, making it a compound of interest for further investigation in oncology and related fields.

Chemical and Physical Properties

This compound, also known as N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide, is a monoacylglycerol amide analog of EPA. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1638355-66-4 |

| Molecular Formula | C₂₃H₃₇NO₂ |

| Formula Weight | 359.6 g/mol |

| Purity | ≥98% |

| Formulation | Typically supplied as a solution in ethanol (B145695) (e.g., 10 mg/ml) |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Sparingly soluble in aqueous buffers (Ethanol:PBS (pH 7.2) (1:2) at 0.3 mg/ml). |

| Storage Conditions | -20°C |

| Stability | ≥ 2 years at -20°C |

Synthesis Protocol: One-Pot Enzymatic Transamidation

The synthesis of this compound can be efficiently achieved through a one-pot, environmentally friendly transamidation of EPA ethyl ester. This method utilizes a polymer-supported lipase (B570770), which offers high selectivity and mild reaction conditions.[1][2]

Materials and Reagents

-

Eicosapentaenoic acid ethyl ester (EPA-EE)

-

2-Amino-1-propanol

-

Immobilized lipase (e.g., Novozym® 435, a Candida antarctica lipase B on acrylic resin)

-

Anhydrous solvent (e.g., toluene (B28343) or a solvent-free system)

-

Molecular sieves (4 Å)

-

Chloroform

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure

-

Preparation: In a round-bottom flask, combine EPA ethyl ester (1 equivalent) and 2-amino-1-propanol (molar ratio to be optimized, typically in slight excess).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) and pre-dried molecular sieves to the reaction mixture. The enzyme loading is a critical parameter to be optimized.

-

Reaction: The reaction is typically stirred magnetically at a controlled temperature (e.g., 60°C) under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is diluted with a solvent like chloroform, and the immobilized enzyme is removed by filtration.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to yield the pure this compound.

Biological Activity: Anti-Proliferative Effects

This compound has been shown to possess potent anti-proliferative activity against human lung carcinoma A549 cells.[3] The table below summarizes the reported quantitative data.

| Cell Line | Compound | Concentration (µM) | Growth Inhibition (%) |

| A549 | This compound | 3 | 98.4 |

Potential Signaling Pathways

While the specific signaling pathways for this compound are still under investigation, its structural similarity to other N-acylethanolamines (NAEs) suggests potential mechanisms of action. NAEs are a class of lipid mediators involved in various physiological processes. The anti-proliferative effects of EPA and its derivatives in cancer cells are often associated with the induction of apoptosis and modulation of inflammatory pathways.

A plausible signaling pathway involves the modulation of the NF-κB (nuclear factor-kappa B) pathway. EPA has been shown to inhibit NF-κB activation in cancer cells, which can lead to a decrease in the production of pro-inflammatory cytokines like IL-6 and ultimately induce apoptosis.

Caption: Potential mechanism of action of this compound.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of this compound is depicted in the following diagram.

Caption: Workflow for synthesis and biological testing.

Conclusion

This compound is a promising anti-proliferative agent that can be synthesized efficiently using a green chemistry approach. Its potent activity against lung cancer cells warrants further investigation into its mechanism of action and its potential as a therapeutic lead compound. Future studies should focus on elucidating the precise signaling pathways involved and evaluating its efficacy in in vivo models.

References

An In-Depth Technical Guide to the Chemical Properties of Eicosapentaenoyl 1-Propanol-2-amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl 1-Propanol-2-amide, a synthetic amide derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a molecule of interest in cancer research. Notably, it has demonstrated potent anti-proliferative activity against human lung carcinoma A549 cells.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support further research and development.

Chemical and Physical Properties

This compound is a lipophilic molecule with the formal name N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide.[1] Its structure combines the polyunsaturated acyl chain of EPA with a 1-propanol-2-amine headgroup. While experimental data on some physical properties remain to be fully characterized in the literature, a summary of its known and computed properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₇NO₂ | [1] |

| Molecular Weight | 359.6 g/mol | [1] |

| CAS Number | 1638355-66-4 | [1] |

| Appearance | Solid (as per HMDB) | [3] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

A one-pot, environmentally friendly method for the synthesis of polyunsaturated fatty acid amides, including this compound, has been reported.[4][5] This method utilizes a polymer-supported lipase (B570770) for the transamidation of ω-3 fatty acid ethyl esters.

Experimental Protocol: One-Pot Enzymatic Synthesis

This protocol is based on the general method described by Tremblay et al. (2014) for the synthesis of polyunsaturated fatty acid amides.

Materials:

-

Eicosapentaenoic acid ethyl ester (EPA-EE)

-

1-Propanol-2-amine (2-amino-1-propanol)

-

Polymer-supported lipase (e.g., Novozym® 435)

-

Anhydrous solvent (e.g., 2-methyl-2-butanol)

-

Triethylamine (B128534) (optional, as a base)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

To a solution of EPA-EE (1 equivalent) in the anhydrous solvent, add 1-propanol-2-amine (1-1.5 equivalents).

-

Add the polymer-supported lipase (e.g., 10% w/w of the fatty acid ester).

-

If desired, triethylamine can be added to act as a base.

-

The reaction mixture is stirred at a controlled temperature (e.g., 50-60 °C) for 24-48 hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Signals corresponding to the protons of the polyunsaturated acyl chain, the amide proton, and the protons of the 1-propanol-2-amine moiety.[6][7][8][9] |

| ¹³C NMR | Structural elucidation | Resonances for the carbonyl carbon of the amide, the carbons of the double bonds, and the carbons of the aliphatic chain and the propanolamine (B44665) group.[6] |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | A molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can confirm the structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. |

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant anti-proliferative effects against the A549 human lung carcinoma cell line, with a reported 98.4% growth inhibition at a concentration of 3 µM.[1][2] While the precise molecular mechanisms of this compound are still under investigation, the known activities of its parent compound, EPA, and other related N-acyl amides in cancer cells provide insights into potential signaling pathways.

Putative Signaling Pathways in A549 Cells

Based on the literature for related compounds, this compound may exert its anti-proliferative effects through the modulation of key signaling pathways involved in cancer cell growth, survival, and apoptosis.

Caption: Putative signaling pathways affected by this compound in cancer cells.

Experimental Protocols for Biological Assays

To assess the anti-proliferative effects of this compound, standard in vitro assays such as the MTT assay and the clonogenic assay are commonly employed.

This protocol provides a general method for assessing cell viability and proliferation.

Materials:

-

A549 human lung carcinoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: A simplified workflow diagram for the MTT cell proliferation assay.

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.[1]

Materials:

-

A549 cells

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)

Procedure:

-

Treat a sub-confluent culture of A549 cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

After treatment, harvest the cells by trypsinization and count them.

-

Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).

-

Stain the colonies with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment group relative to the control.

Caption: A generalized workflow for performing a clonogenic survival assay.

Conclusion

This compound is a promising synthetic derivative of EPA with demonstrated anti-cancer properties. This guide has summarized the currently available information on its chemical and physical properties, synthesis, and biological activities. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates in cancer cells. The provided experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound. The lack of experimental data for certain physical properties highlights an area for future characterization studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z,17Z,17'Z)-5,8,11,14,17-eicosapentaenoic acid, 2-hydroxy-1,3-propanediyl ester | C43H64O5 | CID 46897445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ACPA decreases non-small cell lung cancer line growth through Akt/PI3K and JNK pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid | C20H30O3 | CID 16061130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P. aeruginosa Metabolome Database: eicosapentaenoate (PAMDB120150) [pseudomonas.umaryland.edu]

- 8. 10417-94-4 CAS MSDS (EPA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Eicosapentaenoyl 1-Propanol-2-amide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl 1-Propanol-2-amide is a synthetic amide derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA). Emerging research has highlighted its potential as a potent anti-proliferative agent, particularly against cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, including its synthesis, in vitro effects, and putative mechanisms of action. The information is presented to support further research and development of this and related compounds as potential therapeutic agents.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules that play crucial roles in various physiological processes, including inflammation, pain, and energy metabolism.[1] Many of these effects are mediated through the endocannabinoid system.[2][3] this compound is a structural analog of the well-studied N-eicosapentaenoyl ethanolamide (EPEA), an endogenous NAE.[4] While research on this compound is in its early stages, initial findings suggest significant biological activity that warrants further investigation. This document consolidates the available data on its synthesis, anti-proliferative effects, and likely signaling pathways based on the activities of its parent compound, EPA, and other closely related fatty acid amides.

Synthesis

This compound can be synthesized via a one-pot, environmentally friendly enzymatic transamidation process. This method utilizes a polymer-supported lipase (B570770) to catalyze the reaction between an eicosapentaenoic acid ethyl ester and 1-amino-2-propanol. This biocatalytic approach offers high chemo-selectivity and operates under mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis

The following is a representative protocol based on the lipase-mediated synthesis of polyunsaturated fatty acid amides:

-

Reactant Preparation: Eicosapentaenoic acid (EPA) ethyl ester and 1-amino-2-propanol are used as substrates.

-

Enzyme Immobilization: A commercial lipase, such as Novozym® 435, is immobilized on a polymer support.

-

Reaction Mixture: The EPA ethyl ester and 1-amino-2-propanol are dissolved in a suitable organic solvent, such as 2-methyl-2-butanol, in an equimolar ratio.

-

Catalysis: The immobilized lipase is added to the reaction mixture. An excess of a non-nucleophilic base, such as triethylamine, is included to neutralize any formed acids.

-

Incubation: The reaction is carried out in an orbital shaker at a controlled temperature (e.g., 50°C) for a sufficient duration (e.g., 48 hours) to ensure completion.

-

Purification: Upon completion, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity: Anti-Proliferative Effects

The most well-documented biological activity of this compound is its potent anti-proliferative effect on human lung carcinoma A549 cells.

Quantitative Data

| Compound | Cell Line | Activity | Concentration | Citation |

| This compound | A549 (Human Lung Carcinoma) | 98.4% growth inhibition | 3 µM | [4] |

| Eicosapentaenoic Acid (EPA) | MIA PaCa-2, PANC-1, CFPAC (Human Pancreatic Cancer) | ID50 | 2.5-5 µM | [5] |

| Eicosapentaenoic Acid (EPA) | A549 (Human Lung Carcinoma) | Significant suppression of proliferation | 45-60 µg/ml | [6] |

Experimental Protocol: A549 Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound on A549 cells can be quantified using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: A549 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., from a stock solution in ethanol (B145695), with the final ethanol concentration kept constant across all wells, including controls). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The concentration that inhibits 50% of cell growth (IC₅₀) can be calculated from the dose-response curve.

Putative Mechanisms of Action and Signaling Pathways

While the direct molecular targets of this compound have not yet been elucidated, its structural similarity to other bioactive lipid amides suggests several plausible mechanisms of action.

Endocannabinoid System Modulation

N-acylethanolamines are known to interact with the endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2.[3] The structure of the amide headgroup is a key determinant of receptor affinity. For instance, in the N-(hydroxyalkyl)arachidonylamide series, the length and bulk of the alkyl chain influence CB1 receptor binding.[7] It is therefore hypothesized that this compound may also act as a ligand for cannabinoid receptors.

Putative signaling via Cannabinoid Receptors.

GPR120 Activation

G protein-coupled receptor 120 (GPR120) is a receptor for long-chain free fatty acids, including EPA.[8] Activation of GPR120 is associated with potent anti-inflammatory and insulin-sensitizing effects.[8] Given that this compound is an amide of EPA, it is plausible that it could also interact with and activate GPR120, leading to the inhibition of pro-inflammatory signaling pathways.

Hypothesized GPR120-mediated anti-inflammatory signaling.

General Anti-Inflammatory and Pro-Apoptotic Mechanisms of EPA

The parent molecule, EPA, is known to exert a wide range of anti-inflammatory and anti-cancer effects that may be relevant to the activity of its amide derivative. These include:

-

Inhibition of Pro-inflammatory Mediators: EPA can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

-

Modulation of Eicosanoid Synthesis: EPA competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids.

-

Induction of Apoptosis and Autophagy: In cancer cells, EPA has been shown to induce programmed cell death (apoptosis) and autophagy.[6]

Conclusion and Future Directions

This compound is a promising synthetic lipid molecule with demonstrated potent anti-proliferative activity against human lung cancer cells in vitro. While its precise mechanism of action remains to be fully elucidated, its structural relationship to known bioactive lipids suggests potential interactions with the endocannabinoid system and fatty acid-sensing receptors like GPR120.

Future research should focus on:

-

Determining the IC₅₀ values of this compound in a broader range of cancer cell lines.

-

Conducting receptor binding assays to determine its affinity for CB1, CB2, GPR120, and other potential targets.

-

Investigating the downstream signaling effects following treatment with this compound to confirm the engagement of the hypothesized pathways.

-

In vivo studies to evaluate its efficacy and safety in animal models of cancer and inflammatory diseases.

A deeper understanding of the biological activities and molecular targets of this compound will be critical for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acid receptor GPR120 promotes breast cancer chemoresistance by upregulating ABC transporters expression and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ω-3 polyunsaturated fatty acids inhibit the proliferation of the lung adenocarcinoma cell line A549 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of Eicosapentaenoyl 1-Propanol-2-amide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for Eicosapentaenoyl 1-Propanol-2-amide has not been fully elucidated in published scientific literature. This guide provides a comprehensive overview of its known anti-proliferative effects and postulates a putative mechanism of action based on the well-documented activities of its parent compound, Eicosapentaenoic Acid (EPA), and the broader class of N-acyl amide signaling molecules.

Introduction

This compound is a synthetic amide derivative of the omega-3 polyunsaturated fatty acid, Eicosapentaenoic Acid (EPA). It has demonstrated significant anti-proliferative activity against human lung carcinoma A549 cells.[1][2] As a member of the growing class of N-acyl amides, its biological activities are of considerable interest, potentially involving modulation of various signaling pathways implicated in cancer cell growth and inflammation. This document summarizes the available data and proposes potential avenues for its mechanism of action.

Core Biological Activity: Anti-Proliferative Effects

The primary reported biological effect of this compound is the inhibition of cancer cell growth.

Quantitative Data

| Cell Line | Compound Concentration | % Growth Inhibition | Reference |

| Human Lung Carcinoma (A549) | 3 µM | 98.4% | [1][2] |

Putative Mechanism of Action

While direct molecular targets of this compound have not been identified, its structure suggests potential interactions with pathways known to be modulated by EPA and other N-acyl amides. The anti-proliferative effects observed in A549 cells may be a result of one or a combination of the following proposed mechanisms.

Modulation of Endocannabinoid System Signaling

N-acyl amides are known to interact with the endocannabinoid system, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation. It is plausible that this compound could act on cannabinoid receptors CB1 and/or CB2, which are expressed in various cancer cells. Activation of these receptors can trigger downstream signaling cascades that influence cell fate.

Interaction with Transient Receptor Potential (TRP) Channels

Certain N-acyl amides are known to modulate the activity of Transient Receptor Potential (TRP) channels, particularly TRPV1. These channels are involved in calcium signaling, which is a critical regulator of cell proliferation and apoptosis. Activation of TRPV1 can lead to an influx of calcium, which under certain conditions, can trigger apoptotic pathways in cancer cells.

Activation of G-Protein Coupled Receptor 120 (GPR120)

EPA is a known agonist of GPR120, a receptor involved in anti-inflammatory and metabolic signaling. Activation of GPR120 can inhibit pro-inflammatory pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation. It is conceivable that this compound retains the ability to activate GPR120.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

A549 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed A549 cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the putative signaling pathways.

-

Materials:

-

A549 cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a promising anti-proliferative agent. While its exact mechanism of action is yet to be determined, the existing knowledge of its parent compound EPA and the N-acyl amide class of molecules provides a strong foundation for future research. The proposed signaling pathways involving the endocannabinoid system, TRPV1, and GPR120 are compelling targets for investigation. The experimental protocols and workflow outlined in this guide offer a systematic approach to unraveling the molecular intricacies of this compound's effects, which will be crucial for its potential development as a therapeutic agent. Future studies should focus on direct binding assays to identify its molecular targets and utilize transcriptomic and proteomic approaches to gain a comprehensive understanding of the cellular changes it induces.

References

The Pharmacological Profile of Fatty Acid Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid amides (FAAs) are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes. These compounds, derived from the conjugation of a fatty acid with an amine, have emerged as significant modulators of pain, inflammation, appetite, and neuroprotection. This technical guide provides an in-depth overview of the pharmacological profile of key fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA), and the N-acylethanolamines (NAEs) palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). We will delve into their receptor interactions, signaling pathways, and the experimental methodologies used to characterize their activity.

Core Fatty Acid Amides and Their Primary Targets

The pharmacological effects of FAAs are mediated through their interaction with a variety of cellular targets, most notably G-protein coupled receptors (GPCRs) and nuclear receptors.

-

Anandamide (AEA): As the first identified endogenous cannabinoid, AEA is a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] It is also an agonist at the transient receptor potential vanilloid type 1 (TRPV1) channel and the orphan G-protein coupled receptor 55 (GPR55). AEA's physiological effects are widespread, encompassing neurotransmission, pain perception, and mood regulation.[2]

-

Palmitoylethanolamide (PEA): While structurally similar to AEA, PEA does not exhibit significant affinity for CB1 and CB2 receptors.[3] Instead, its primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[3][4][5] PEA also interacts with GPR55 and can potentiate the effects of AEA.[6] Its main pharmacological actions are anti-inflammatory and analgesic.[4]

-

Oleoylethanolamide (OEA): OEA is a potent agonist of PPAR-α and is recognized for its role in regulating satiety and body weight.[5][7][8] It signals the feeling of fullness after a meal. Like PEA, OEA does not bind to cannabinoid receptors but can activate TRPV1 channels.[9]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and potencies (EC50/IC50) of anandamide, palmitoylethanolamide, and oleoylethanolamide at their principal molecular targets. This data is essential for understanding the selectivity and potency of these endogenous ligands.

Table 1: Binding Affinities (Ki) of Fatty Acid Amides

| Fatty Acid Amide | Receptor | Ki (nM) | Species/Cell Line | Reference |

| Anandamide (AEA) | CB1 | 89 | Rat Brain | |

| 70 | - | [10] | ||

| 40-250 | - | |||

| CB2 | 371 | - | ||

| Palmitoylethanolamide (PEA) | CB1 | >10,000 | - | |

| CB2 | >10,000 | - | ||

| Oleoylethanolamide (OEA) | CB1 | >10,000 | - | |

| CB2 | >10,000 | - |

Table 2: Potency (EC50/IC50) of Fatty Acid Amides

| Fatty Acid Amide | Receptor/Channel | Assay Type | EC50/IC50 (nM) | Species/Cell Line | Reference |

| Anandamide (AEA) | CB1 | Receptor Activation | 31 | - | |

| CB2 | Receptor Activation | 27 | - | ||

| GPR55 | Receptor Activation | 18 | - | ||

| rTRPV1 | Channel Activation | pKi = 5.68 | Rat | ||

| TASK-1 Channel | Channel Inhibition | ~10,000 (full block) | - | [11] | |

| Palmitoylethanolamide (PEA) | PPAR-α | Receptor Activation | 3,100 | Mouse | [4] |

| 3,000 | Human | [3] | |||

| Oleoylethanolamide (OEA) | PPAR-α | Receptor Activation | 120 | - | [5] |

Signaling Pathways

The interaction of fatty acid amides with their receptors initiates a cascade of intracellular signaling events that ultimately lead to their physiological effects.

Anandamide Signaling

Upon binding to CB1 receptors, typically located presynaptically on neurons, anandamide triggers a Gαi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, including the inhibition of presynaptic calcium channels and the activation of inwardly rectifying potassium channels.[2] This cascade ultimately results in the suppression of neurotransmitter release.[2] AEA's activation of TRPV1 channels leads to an influx of calcium ions, contributing to its role in nociception.

Anandamide Signaling Pathways

PEA and OEA Signaling via PPAR-α

Palmitoylethanolamide and oleoylethanolamide exert their primary effects by activating the nuclear receptor PPAR-α.[4][5] Upon ligand binding in the cytoplasm, PPAR-α translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism (e.g., fatty acid oxidation) and inflammation (e.g., suppression of pro-inflammatory cytokines).[12]

PEA and OEA Signaling via PPAR-α

Experimental Protocols

The characterization of the pharmacological profile of fatty acid amides relies on a variety of in vitro and cell-based assays. Below are outlines of key experimental protocols.

Cannabinoid Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for cannabinoid receptors.

-

Principle: A competitive binding assay where the test compound (e.g., an FAA) competes with a radiolabeled ligand (e.g., [3H]CP-55,940) for binding to membranes prepared from cells expressing either CB1 or CB2 receptors.[13][14]

-

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.[13]

-

Cannabinoid Receptor Binding Assay Workflow

PPAR-α Activation Assay

This cell-based assay measures the ability of a compound to activate PPAR-α and induce the expression of a reporter gene.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and a plasmid expressing PPAR-α. Activation of PPAR-α by a ligand leads to the expression of the reporter gene, which can be quantified.[15]

-

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with a PPAR-α expression vector and a PPRE-driven reporter plasmid.

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test FAA.

-

Cell Lysis: After an incubation period, lyse the cells to release the cellular contents, including the reporter protein.

-

Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

Data Analysis: Generate a dose-response curve and determine the EC50 value, which represents the concentration of the FAA that produces 50% of the maximal response.

-

TRPV1 Channel Activity Assay

This assay assesses the ability of a compound to activate or modulate the TRPV1 ion channel.

-

Principle: The activation of TRPV1 channels leads to an influx of cations, primarily calcium (Ca2+), into the cell. This increase in intracellular Ca2+ can be measured using a Ca2+-sensitive fluorescent dye.[16]

-

Methodology:

-

Cell Culture: Use a cell line stably expressing TRPV1 channels (e.g., HEK293-TRPV1).

-

Dye Loading: Load the cells with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Compound Addition: Add the test FAA to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an influx of Ca2+ and thus channel activation.

-

Data Analysis: Quantify the response and determine the EC50 for agonists or the IC50 for antagonists.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This biochemical assay is used to screen for and characterize inhibitors of FAAH, the primary enzyme responsible for the degradation of many FAAs.

-

Principle: A fluorogenic substrate for FAAH is used. The enzymatic hydrolysis of this substrate by FAAH releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors of FAAH will reduce the rate of this reaction.[17][18][19]

-

Methodology:

-

Reaction Setup: In a microplate well, combine a source of FAAH (e.g., recombinant enzyme or tissue homogenate), the test compound at various concentrations, and a suitable buffer.

-

Pre-incubation: Allow the test compound to interact with the enzyme for a short period.

-

Reaction Initiation: Add the fluorogenic FAAH substrate to start the reaction.

-

Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces FAAH activity by 50%.

-

Conclusion

The fatty acid amides represent a fascinating and pharmacologically significant class of lipid signaling molecules. Their diverse interactions with cannabinoid receptors, PPARs, and other cellular targets underscore their importance in maintaining physiological homeostasis. A thorough understanding of their pharmacological profiles, including their binding affinities, potencies, and signaling pathways, is critical for the development of novel therapeutic agents targeting the endocannabinoid system and related pathways for the treatment of a wide range of human diseases. The experimental protocols outlined in this guide provide a foundation for the continued investigation of these important endogenous compounds.

References

- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 8. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. The endocannabinoid anandamide is a direct and selective blocker of the background K+ channel TASK-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 13. benchchem.com [benchchem.com]

- 14. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. moleculardevices.com [moleculardevices.com]

- 17. benchchem.com [benchchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. caymanchem.com [caymanchem.com]

The Biosynthesis of N-Acylethanolamines: A Technical Guide for Researchers

Abstract

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators involved in a wide array of physiological processes, including neurotransmission, inflammation, and energy balance. This technical guide provides an in-depth overview of the intricate biosynthetic pathways of NAEs. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the study of this critical lipid signaling system. This document details the canonical and alternative enzymatic pathways responsible for NAE synthesis, presents quantitative data in structured tables, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes. A thorough understanding of these pathways is paramount for the development of novel therapeutics targeting the endocannabinoid system and other NAE-mediated signaling cascades.

Introduction to N-Acylethanolamines

N-acylethanolamines are fatty acid amides consisting of a long-chain fatty acid linked to an ethanolamine (B43304) head group. The most well-known NAE is N-arachidonoylethanolamine, or anandamide (B1667382), the first identified endogenous cannabinoid.[1] However, the NAE family includes a diverse range of molecules with varying acyl chain lengths and degrees of saturation, each with distinct biological activities.[2][3] For instance, palmitoylethanolamide (B50096) (PEA) exhibits anti-inflammatory and analgesic properties, while oleoylethanolamide (OEA) is recognized for its role in regulating appetite and metabolism.[3]

The biological effects of NAEs are mediated through various receptors, including the canonical cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid type 1 (TRPV1), and peroxisome proliferator-activated receptors (PPARs).[4] The synthesis of NAEs is a tightly regulated process that occurs "on demand" from membrane phospholipid precursors in response to cellular stimuli.[2][3] This guide will elucidate the enzymatic machinery responsible for their formation.

The N-Acylethanolamine Biosynthetic Pathways

The biosynthesis of NAEs is a multi-step process that begins with the formation of an N-acyl-phosphatidylethanolamine (NAPE) precursor from membrane phospholipids (B1166683).[2][5] NAPE is a unique phospholipid bearing three acyl chains.[2] Subsequently, NAEs are generated from NAPE through several distinct enzymatic pathways.

Formation of the N-Acyl-Phosphatidylethanolamine (NAPE) Precursor

The initial and rate-limiting step in NAE biosynthesis is the transfer of a fatty acyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (B1630911) (PE).[6] This reaction is catalyzed by N-acyltransferases. Two main classes of N-acyltransferases have been identified: calcium-dependent and calcium-independent.

-

Calcium-Dependent N-Acyltransferase (Ca-NAT): A key enzyme responsible for calcium-dependent NAPE formation in the brain has been identified as a member of the phospholipase A2 family, specifically PLA2G4E.[7][8][9] This membrane-associated enzyme preferentially transfers the sn-1 O-acyl chain of PC to PE.[7][8]

-

Calcium-Independent N-Acyltransferases (PLA/AT family): A family of enzymes known as the HRAS-like suppressor tumor family, now renamed phospholipase A/acyltransferase (PLA/AT), have been shown to possess N-acyltransferase activity that is independent of calcium.[6][10] These enzymes contribute to the formation of NAPE in various cells.[6]

Conversion of NAPE to N-Acylethanolamines

Once formed, NAPE can be converted to NAEs through several parallel pathways, highlighting the redundancy and complexity of this biosynthetic network.

The most direct route to NAE formation is catalyzed by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[11] This zinc metallo-β-lactamase enzyme hydrolyzes the phosphodiester bond of NAPE to directly release NAE and phosphatidic acid (PA).[11][12][13] NAPE-PLD is considered a principal enzyme in the biosynthesis of a broad range of NAEs.[12]

Studies utilizing NAPE-PLD knockout mice have revealed the existence of several alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[4][14] These multi-step routes involve various enzymes and intermediates:

-

The ABHD4-GDE1 Pathway: This pathway involves the initial deacylation of NAPE at the sn-2 position by α/β-hydrolase domain-containing 4 (ABHD4) to form lyso-NAPE. Subsequently, the glycerophosphate backbone is cleaved by a glycerophosphodiesterase, such as GDE1 , to yield the NAE.[5][15][16]

-

The Phospholipase C (PLC) / Phosphatase Pathway: In this pathway, NAPE is hydrolyzed by a phospholipase C (PLC) to produce phosphoanandamide. This intermediate is then dephosphorylated by a phosphatase, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22) , to generate the final NAE product.[16]

-

Other Multi-Step Pathways: Additional pathways involving enzymes like cytosolic phospholipase A2 γ (cPLA2γ) and other glycerophosphodiesterases (GDE4, GDE7) have also been proposed, contributing to the complexity of NAE biosynthesis.[5]

The following diagram illustrates the major biosynthetic pathways of N-acylethanolamines.

Caption: Major biosynthetic pathways of N-acylethanolamines (NAEs).

Quantitative Data on NAE Biosynthesis

The following tables summarize key quantitative data related to the enzymes and molecules involved in NAE biosynthesis. This information is critical for designing experiments and interpreting results.

Table 1: Inhibitor Affinity for NAPE-PLD

| Inhibitor | IC₅₀ (nM) | Target Enzyme | Notes |

| LEI-401 | 27 | NAPE-PLD | A first-in-class, selective, and CNS-active inhibitor.[15] |

Table 2: Endogenous N-Acylethanolamine Levels in Rodent Brain

| NAE Species | Brain Region | Concentration (pmol/g wet weight) | Species |

| Anandamide (AEA) | Whole Brain | ~10-50 | Rat |

| 2-Arachidonoylglycerol (2-AG) | Whole Brain | ~5,000-10,000 | Rat |

| Palmitoylethanolamide (PEA) | Prefrontal Cortex | Varies with time of day | Mouse |

| Oleoylethanolamide (OEA) | Prefrontal Cortex | Varies with time of day | Mouse |

| Anandamide (AEA) | Wild-type Mouse Brain | ~5 | Mouse |

| Anandamide (AEA) | FAAH-KO Mouse Brain | ~75 (15-fold increase) | Mouse |

| Oleoylethanolamide (OEA) | Wild-type Mouse Brain | ~100 | Mouse |

| Oleoylethanolamide (OEA) | FAAH-KO Mouse Brain | ~1000 | Mouse |

| Docosahexaenoylethanolamide (DHEA) | Wild-type Mouse Brain | ~20 | Mouse |

| Docosahexaenoylethanolamide (DHEA) | FAAH-KO Mouse Brain | ~200 | Mouse |

Note: Endogenous lipid levels can vary significantly based on the extraction and analytical methods used, as well as the physiological state of the animal. The values presented here are approximate and intended for comparative purposes.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biosynthesis of NAEs.

Quantification of NAEs and NAPEs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs and their precursors.

Protocol:

-

Lipid Extraction:

-

Homogenize brain tissue or cell pellets in a chloroform/methanol/water (2:1:1, v/v/v) mixture containing deuterated internal standards for each analyte of interest.

-

Centrifuge to separate the phases and collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) (Optional for sample cleanup):

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

-

Apply the sample to a silica (B1680970) SPE cartridge.

-

Wash with non-polar solvents to remove neutral lipids.

-

Elute NAEs and NAPEs with a more polar solvent mixture, such as ethyl acetate (B1210297)/acetone.

-

-

LC Separation:

-

Reconstitute the final lipid extract in the initial mobile phase.

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol, both containing a modifier such as formic acid or ammonium (B1175870) acetate to improve ionization.

-

-

MS/MS Detection:

-

Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each NAE and NAPE species and their corresponding internal standards.

-

Quantify the analytes by comparing the peak area ratios of the endogenous lipid to its deuterated internal standard against a standard curve.[1][19][20][21]

-

NAPE-PLD Enzyme Activity Assay

This assay measures the ability of NAPE-PLD to hydrolyze a NAPE substrate to produce an NAE.

Protocol:

-

Enzyme Source Preparation:

-

Prepare membrane fractions from tissues or cells overexpressing NAPE-PLD by homogenization and ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the enzyme preparation with a reaction buffer containing a known concentration of a NAPE substrate (e.g., N-palmitoyl-PE or N-arachidonoyl-PE).

-

The buffer should contain appropriate cofactors, such as MgCl₂, and a detergent like Triton X-100 or octyl glucoside to solubilize the substrate.[5][6]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).

-

Add an internal standard for the expected NAE product.

-

Vortex and centrifuge to separate the phases.

-

-

Quantification:

-

Analyze the organic phase by LC-MS/MS to quantify the amount of NAE produced.

-

Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

-

Calcium-Dependent N-Acyltransferase (Ca-NAT) Activity Assay

This assay measures the formation of NAPE from PC and PE in a calcium-dependent manner.

Protocol:

-

Enzyme Source Preparation:

-

Prepare membrane fractions from brain tissue or cells expressing the Ca-NAT (e.g., PLA2G4E).

-

-

Reaction Mixture:

-

Incubation:

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Lipid Extraction and Analysis:

-

Terminate the reaction and extract the lipids as described for the NAPE-PLD assay.

-

Quantify the newly formed NAPE species by LC-MS/MS.[7]

-

ABHD4 Enzyme Activity Assay

This assay quantifies the hydrolase activity of ABHD4 on NAPE substrates.

Protocol:

-

Enzyme Source Preparation:

-

Use soluble extracts from brain tissue or transfected cells (e.g., COS-7) expressing ABHD4.

-

-

Reaction Mixture:

-

Combine the enzyme source with a phosphate-buffered saline (PBS) solution containing the NAPE substrate (e.g., 1-stearoyl-2-oleoyl-sn-glycero-3-phospho(N-palmitoyl)ethanolamine) and EDTA. A detergent like Triton X-100 can be included.

-

-

Incubation:

-

Incubate at 37°C for 1 hour.

-

-

Reaction Termination and Product Measurement:

-

Stop the reaction by adding methanol.

-

Add an internal standard (e.g., heptadecenoic acid for the released fatty acid or a lyso-NAPE standard).

-

Quantify the release of the fatty acid at the sn-2 position or the formation of lyso-NAPE by LC-MS/MS.[22]

-

Visualization of Workflows and Signaling

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for studying NAE biosynthesis and the signaling cascade initiated by NAEs.

Caption: A generalized experimental workflow for investigating NAE biosynthesis.

Caption: Simplified signaling pathways activated by N-acylethanolamines.

Conclusion

The biosynthesis of N-acylethanolamines is a complex and multifaceted process, involving multiple, often redundant, enzymatic pathways. This intricate network allows for the precise spatial and temporal control of NAE signaling. A detailed understanding of these biosynthetic routes, the enzymes involved, and their regulation is essential for the rational design of therapeutic agents that can modulate the activity of this important class of lipid mediators. The protocols and data presented in this guide offer a foundational resource for researchers to further explore the fascinating biology of N-acylethanolamines and to unlock their therapeutic potential.

References

- 1. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 10. Discovery and characterization of a Ca2+-independent phosphatidylethanolamine N-acyltransferase generating the anandamide precursor and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 12. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system [frontiersin.org]

- 21. ccamp.res.in [ccamp.res.in]

- 22. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Eicosapentaenoyl 1-Propanol-2-amide in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoyl 1-propanol-2-amide (EPEA) is a synthetic amide derivative of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. Emerging research has highlighted the potential of EPEA and related N-acylethanolamines as promising anti-cancer agents. These compounds have been shown to exert cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms underlying these effects are multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and inhibition of cancer cell invasion. This document provides detailed application notes on the use of EPEA in cancer research, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental procedures.

Application Notes

EPEA has demonstrated significant potential in pre-clinical cancer research, exhibiting a range of anti-neoplastic activities. Its primary applications in a research setting include:

-

Evaluation of Anti-Proliferative Effects: EPEA has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. Its potency makes it a valuable tool for studying the effects of lipid signaling on cancer cell proliferation.

-

Induction of Apoptosis: A key mechanism of EPEA's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is characterized by the activation of caspases, an altered ratio of pro- to anti-apoptotic proteins, and DNA fragmentation.

-

Investigation of Signaling Pathways: The effects of EPEA are, at least in part, mediated through the cannabinoid receptors CB1 and CB2. Downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the PI3K/Akt pathway, are significantly modulated by EPEA treatment.

-

Inhibition of Cancer Cell Invasion and Metastasis: EPEA has been observed to reduce the invasive capacity of cancer cells, a critical step in metastasis. This is associated with the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

Data Presentation

The following tables summarize the quantitative data on the anti-cancer effects of EPEA and related compounds.

Table 1: Anti-Proliferative Activity of EPEA and Related Compounds

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Citation |

| This compound (EPEA) | A549 (Lung Carcinoma) | Proliferation Assay | % Inhibition | 98.4% at 3 µM | |

| Docosahexaenoyl ethanolamide (DHEA) | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 27.29 µM | [1] |

| Docosahexaenoyl ethanolamide (DHEA) | MDA-MB-436 (Breast Cancer) | MTT Assay | IC50 | 19.76 µM | [1] |

| Eicosapentaenoic Acid (EPA) | MIA PaCa-2 (Pancreatic Cancer) | Growth Inhibition Assay | ID50 | 2.5-5 µM | [2] |

| Eicosapentaenoic Acid (EPA) | PANC-1 (Pancreatic Cancer) | Growth Inhibition Assay | ID50 | 2.5-5 µM | [2] |

| Eicosapentaenoic Acid (EPA) | CFPAC (Pancreatic Cancer) | Growth Inhibition Assay | ID50 | 2.5-5 µM | [2] |

| Eicosapentaenoic Acid (EPA) | HT 29 (Colon Carcinoma) | Proliferation Assay | IC50 | > HRT 18, < CACO 2 | [3] |

| Eicosapentaenoic Acid (EPA) | HRT 18 (Colon Carcinoma) | Proliferation Assay | IC50 | Most sensitive | [3] |

| Eicosapentaenoic Acid (EPA) | CACO 2 (Colon Carcinoma) | Proliferation Assay | IC50 | Least sensitive | [3] |

Table 2: Induction of Apoptosis by EPEA and Related Compounds

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Citation |

| Eicosapentaenoic Acid (EPA) | HL-60 (Leukemia) | Apoptosis Assay | % Apoptotic Cells | Significant increase | [4] |

| Docosahexaenoic Acid (DHA) | MCF-7 (Breast Cancer) | DNA Flow Cytometry | % Sub-G1 (Apoptotic) Cells | 64.4% to 171.3% of control at 80 µM | [5] |

| Docosahexaenoic Acid (DHA) | MCF-7 (Breast Cancer) | Western Blot | Bax/Bcl-2 Ratio | Increased by 303.4% (48h) and 386.5% (72h) | [5] |

Signaling Pathways and Experimental Workflows

The anti-cancer effects of EPEA are mediated by complex signaling networks. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for its investigation.

Caption: Proposed signaling pathway of EPEA in cancer cells.

Caption: General experimental workflow for investigating EPEA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of EPEA on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (EPEA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of EPEA in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the EPEA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for EPEA, e.g., DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with EPEA.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

EPEA stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of EPEA for the desired time. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of EPEA on the expression and phosphorylation status of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

EPEA stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with EPEA as described previously.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of EPEA in a living organism.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional)

-

EPEA formulation for in vivo administration

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer EPEA to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure the tumor volume with calipers regularly (e.g., every 2-3 days) using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

Disclaimer: These protocols provide a general framework. Specific parameters such as cell seeding densities, antibody dilutions, and treatment concentrations and durations should be optimized for each specific cell line and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of eicosapentaenoic acid, gamma-linolenic acid and prostaglandin E1 on three human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the polyunsaturated fatty acids, EPA and DHA, on hematological malignancies: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic acid from a cultured microalga inhibits cell growth and induces apoptosis by upregulating Bax/Bcl-2 ratio in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Anti-Proliferative Effects on A549 Lung Carcinoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model for in vitro studies of non-small cell lung cancer (NSCLC).[1] Understanding the mechanisms by which novel compounds inhibit the proliferation of these cells is crucial for the development of new cancer therapeutics. These application notes provide detailed protocols for key assays used to evaluate anti-proliferative effects and summarize data on the activity of various compounds against A549 cells.

Application Note 1: Assessment of Cytotoxicity and Cell Viability

The initial evaluation of a compound's anti-proliferative potential typically involves a cytotoxicity assay to determine the concentration at which it inhibits cell growth by 50% (IC50). The MTT assay is a widely used colorimetric method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[2] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan is solubilized, and the concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.

Quantitative Data: IC50 Values of Various Compounds on A549 Cells

| Compound/Agent | IC50 Value | Exposure Time | Citation |

| Chrysin | 20 µM | Not Specified | [3] |

| Gallic Acid | ~200 µM | 24 / 48 h | [4] |

| Matrine | 60 - 240 mg/L (Dose-dependent inhibition) | 6 days | [5] |

| Compound 7f (EGFR-TKI) | 1.10 µM | Not Specified | [6] |

| Cisplatin | 17.3 ± 0.01 µg/mL | Not Specified | [7] |

| Cd(L)Cl2 with Nanosilver | 0.040 mg/mL | 24 h | [8] |

| Cd(L)Cl2 | 0.052 mg/mL | 24 h | [8] |

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay

Adapted from references[2][4][9].

-

Cell Seeding: Seed A549 cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells (medium only) and solvent control wells.

-

Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Four hours before the end of the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[4]

-

Formazan Formation: Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Gently mix the plate on a shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Application Note 2: Cell Cycle Analysis by Flow Cytometry